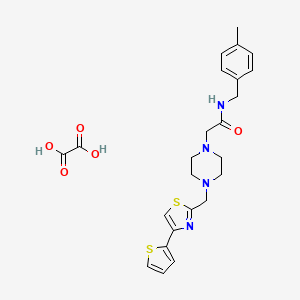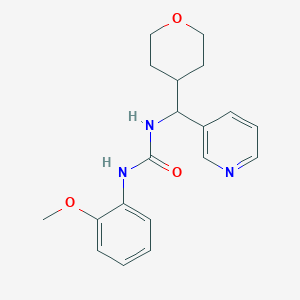![molecular formula C23H20F2N6O2S B2496902 4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897619-92-0](/img/structure/B2496902.png)
4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that feature a combination of triazolo[4,3-b]pyridazine and benzamide functional groups, alongside fluoro and thioether substitutions. Such compounds are often explored for their pharmacological activities, which can range from anticonvulsant to anticancer activities, depending on their specific structural makeup and the nature of their substitutions.
Synthesis Analysis
The synthesis of compounds similar to the one described often involves multi-step chemical processes starting from basic benzylamine derivatives, followed by the incorporation of fluoro, benzamide, and triazolo[4,3-b]pyridazine functionalities. For instance, Kelley et al. (1995) described the synthesis of N-benzylpyrrolo-, pyrazolo-, and triazolo-pyrimidines, showing a method that could potentially be adapted for the synthesis of the target compound by altering the starting materials and reaction conditions to incorporate the specific fluoro and thioether functionalities (Kelley et al., 1995).
Molecular Structure Analysis
Compounds with the triazolo[4,3-b]pyridazine backbone often exhibit unique molecular structures that can influence their biological activity. Structural analysis is typically performed using techniques such as X-ray crystallography or NMR spectroscopy, as seen in the work of Hwang et al. (2006), which provided detailed insights into the molecular structure of a triazolo-triazine derivative (Hwang et al., 2006).
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Compounds with structural similarities, such as 1,2,4-triazolo[4,3-a]pyrazines and 1,2,4-triazolo[4,5-d]pyrimidines, have been synthesized and evaluated for their anticonvulsant activities. These studies have demonstrated the potential of such compounds in treating seizures, suggesting a role for similar compounds in neurological research and therapy. For example, derivatives of 1,2,4-triazolo[4,3-a]pyrazines showed potent activity against maximal electroshock-induced seizures in rats, with certain derivatives exhibiting significant efficacy at low doses (Kelley et al., 1995).
Antimicrobial Activity
The design and synthesis of novel derivatives incorporating triazolo[4,3-b]pyridazin moieties have also been explored for their antimicrobial properties. These studies contribute to the development of new antibiotics capable of combating resistant bacterial strains. For instance, thienopyrimidine derivatives have been evaluated for their antimicrobial efficacy, highlighting the potential of these compounds in addressing infectious diseases (Bhuiyan et al., 2006).
Propiedades
IUPAC Name |
4-fluoro-N-[2-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6O2S/c24-17-5-1-15(2-6-17)13-27-21(32)14-34-22-10-9-19-28-29-20(31(19)30-22)11-12-26-23(33)16-3-7-18(25)8-4-16/h1-10H,11-14H2,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKNGMBIRXGVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)



![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)
![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)
![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)
![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

